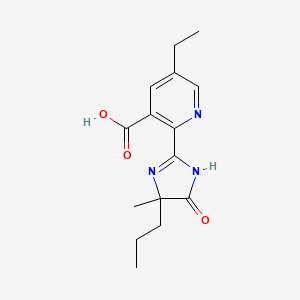
4-Desisopropyl-4-propyl Imazethapyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desisopropyl-4-propyl Imazethapyr is a chemical compound with the molecular formula C15H19N3O3 and a molar mass of 289.33 g/mol . It is an impurity of Imazethapyr, a well-known herbicide used in agricultural practices to control a wide range of weeds . This compound is characterized by its unique structure, which includes a pyridine ring and an imidazolinone moiety.
Preparation Methods
The preparation of 4-Desisopropyl-4-propyl Imazethapyr involves several synthetic routes. One common method includes the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile to form an intermediate compound. This intermediate is then hydrolyzed and cyclized to produce the final product . The reaction conditions typically involve the use of sodium hydroxide or hydrogen peroxide for hydrolysis and acidification for cyclization. Industrial production methods focus on optimizing yield and reducing raw material costs, making the process suitable for large-scale production .
Chemical Reactions Analysis
4-Desisopropyl-4-propyl Imazethapyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
4-Desisopropyl-4-propyl Imazethapyr has several scientific research applications. In chemistry, it is used as a reference material and impurity standard for analytical studies . In biology, it is employed to study the effects of herbicides on non-target vegetation and soil microbial populations . In medicine, it serves as a model compound for investigating the metabolic pathways and toxicological effects of imidazolinone herbicides . Industrially, it is used in the development of new herbicidal formulations and the assessment of environmental impact .
Mechanism of Action
The mechanism of action of 4-Desisopropyl-4-propyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . By targeting AHAS, the compound disrupts protein biosynthesis, leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides, which also inhibit AHAS and interfere with amino acid metabolism .
Comparison with Similar Compounds
4-Desisopropyl-4-propyl Imazethapyr is similar to other imidazolinone herbicides, such as Imazapyr, Imazamox, and Imazapic . it is unique in its specific structural modifications, which include the absence of an isopropyl group and the presence of a propyl group. These structural differences can influence its chemical reactivity, environmental persistence, and biological activity. Compared to Imazethapyr, this compound may exhibit different degradation rates and toxicological profiles .
Properties
IUPAC Name |
5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORQDJBTMAFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

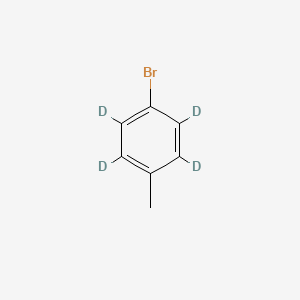
![12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B570227.png)
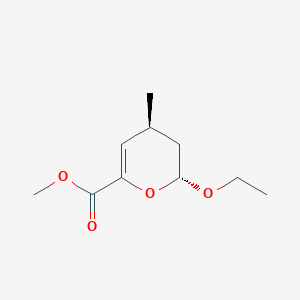

![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanine Methyl Ester](/img/structure/B570233.png)

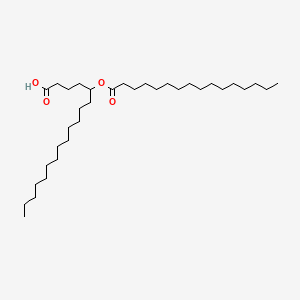
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester](/img/structure/B570237.png)


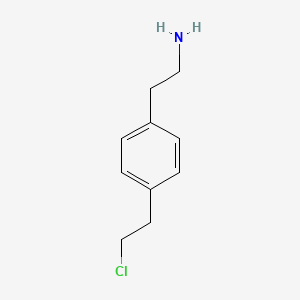
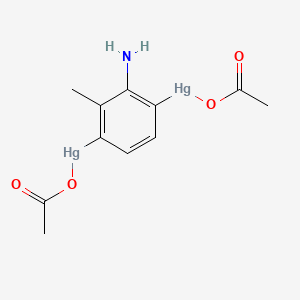
![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)
